molecular formula C12H8Cl3NO B8297655 5,6,7-Trichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

5,6,7-Trichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B8297655
M. Wt: 288.6 g/mol
InChI Key: KYAWLSLILYZVHQ-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

2-(2-(3,4,5-Trichlorophenyl)hydrazono)cyclohexanone (1 g, 3.2 mmol) was dissolved in MeCN (10 mL) and aqueous H2SO4 (0.5 mL, 1.8M solution) was added. The reaction mixture was heated to 80° C. for 6 h, basified with saturated Na2CO3 and extracted with EtOAc (2×100 mL). The combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to give the crude material which was purified by silica gel column chromatography [EtOAc-hexane (1:9) as eluant] to give the title compound (0.15 g, 16%). 1H NMR (500 MHz, DMSO-d6, δ in ppm) 12.3 (bs, 1H), 7.58 (s, 1H), 3.24 (t, J=12.0 Hz, 2H), 2.59 (t, J=13.0 Hz, 2H), 2.19 (m, 2H).
Name
2-(2-(3,4,5-Trichlorophenyl)hydrazono)cyclohexanone
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:10]N=C2CCCCC2=O)[CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8].OS(O)(=O)=O.[C:24]([O-:27])([O-])=O.[Na+].[Na+]>CC#N>[Cl:9][C:6]1[C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=[C:4]2[C:5]=1[C:2]1[CH2:7][CH2:6][CH2:5][C:24](=[O:27])[C:3]=1[NH:10]2 |f:2.3.4|

Inputs

Step One
Name
2-(2-(3,4,5-Trichlorophenyl)hydrazono)cyclohexanone
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1Cl)Cl)NN=C1C(CCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [EtOAc-hexane (1:9) as eluant]

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=3CCCC(C3NC2=CC(=C1Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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